6-(2-Chloroethyl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

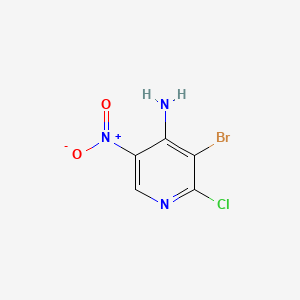

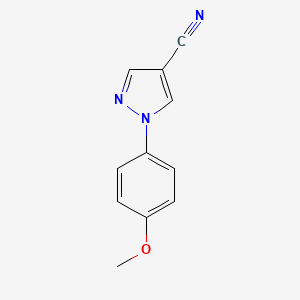

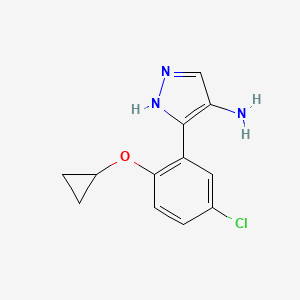

6-(2-Chloroethyl)-1H-indole (CECI) is a synthetic compound with a wide range of applications in the medical and scientific fields. It is an aromatic heterocyclic compound containing a six-membered ring with two nitrogen atoms and one chlorine atom. CECI has been found to be effective in a variety of applications, including as an anti-inflammatory agent and for its therapeutic potential in cancer treatment.

作用機序

Target of Action

6-(2-Chloroethyl)-1H-indole, also known as mechlorethamine, is a nitrogen mustard and the prototype of alkylating agents, a group of anticancer chemotherapeutic drugs . Its primary target is DNA, specifically the N7 nitrogen on the DNA base guanine .

Mode of Action

Mechlorethamine works by binding to DNA, crosslinking two strands and preventing cell duplication . This crosslinking can lead to cell death, particularly in rapidly dividing cells such as cancer cells . Nitrogen mustards like mechlorethamine react via an initial cyclization to the corresponding quaternary aziridine salt .

Biochemical Pathways

The compound’s interaction with DNA affects various biochemical pathways. For instance, it inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes . This inhibition disrupts normal cell function and leads to cell death .

Pharmacokinetics

Related compounds like ifosfamide have been studied extensively . These compounds are often administered intravenously , and their bioavailability, distribution, metabolism, and excretion can vary based on factors such as dose, route of administration, and individual patient characteristics .

Result of Action

The result of mechlorethamine’s action is the inhibition of cell duplication, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells . It can also cause side effects due to its impact on healthy cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, and temperature can affect its stability and activity . Additionally, the compound’s effects can vary in different organisms and tissues .

実験室実験の利点と制限

The use of 6-(2-Chloroethyl)-1H-indole in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to synthesize, making it a convenient option for laboratory experiments. Additionally, this compound has a wide range of applications, making it useful for a variety of experiments. However, this compound is a synthetic compound and its effects on human health are not yet fully understood, so it should be used with caution in laboratory experiments.

将来の方向性

The potential applications of 6-(2-Chloroethyl)-1H-indole are still being explored. Future research should focus on further elucidating the mechanism of action of this compound and its effects on human health. Additionally, further studies should be conducted to explore this compound’s potential as an anti-inflammatory agent and for its therapeutic potential in cancer treatment. Finally, further research should be conducted to explore the potential of this compound in the synthesis of other compounds and for its potential use in the development of new drugs.

合成法

6-(2-Chloroethyl)-1H-indole can be synthesized through a two-step process. The first step involves the reaction of 1-chloroethyl-4-chlorobenzene with 1-chloro-2-nitrobenzene in the presence of a base, such as sodium hydroxide, to form this compound. The second step involves the reaction of this compound with an alkyl halide, such as ethyl bromide, in the presence of a base to form the desired product.

科学的研究の応用

6-(2-Chloroethyl)-1H-indole has been extensively studied for its potential application in various scientific fields. In the medical field, this compound has been studied as an anti-inflammatory agent and for its potential therapeutic use in cancer treatment. In the agricultural field, this compound has been studied as an insecticide and for its potential use in the control of plant diseases. In the biochemical field, this compound has been studied for its potential use in the synthesis of other compounds and for its potential use in the development of new drugs.

特性

IUPAC Name |

6-(2-chloroethyl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,12H,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTLHZBOFSMIES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745129 |

Source

|

| Record name | 6-(2-Chloroethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1253654-38-4 |

Source

|

| Record name | 6-(2-Chloroethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596617.png)

![2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596618.png)

![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)

![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)